2-(4-chlorophenoxy)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that features a chlorophenoxy group, a trifluoromethylphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the thiazole ring: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the thiazole ring.
Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethyl group can improve the compound’s binding affinity to target proteins, increasing its therapeutic potential.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2S/c21-15-5-7-17(8-6-15)28-11-18(27)25-10-9-16-12-29-19(26-16)13-1-3-14(4-2-13)20(22,23)24/h1-8,12H,9-11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZTYVKDXXKBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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